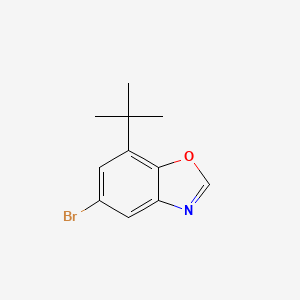

5-Bromo-7-tert-butyl-1,3-benzoxazole

Description

Historical Context and Evolution of Benzoxazole (B165842) Chemistry

The exploration of heterocyclic compounds began in earnest in the mid-19th century, with benzoxazoles emerging as a significant class of these structures. stackexchange.com Early synthetic methods typically involved the condensation of o-aminophenols with carboxylic acids or their derivatives. Over the decades, the field has evolved dramatically, with the development of more sophisticated, efficient, and versatile synthetic protocols. Modern methods often employ metal-catalyzed reactions and environmentally benign conditions to access a vast array of substituted benzoxazole derivatives, reflecting the scaffold's enduring importance in organic chemistry. msu.eduacs.org

Structural Characteristics and Aromaticity of the Benzoxazole Core

Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound featuring a planar, bicyclic structure. nih.govevitachem.com The fusion of the benzene (B151609) and oxazole (B20620) rings creates a conjugated π-electron system, which imparts significant aromatic stability. evitachem.com This aromaticity makes the core relatively stable and unreactive towards many reagents. However, as a heterocycle, it possesses reactive sites that allow for selective functionalization. The nitrogen atom's lone pair of electrons is not significantly involved in the aromatic system, rendering the molecule weakly basic. msu.edu

Overview of Substituted Benzoxazoles in Contemporary Chemical Research

Substituted benzoxazoles are a focal point of modern chemical research due to their wide spectrum of applications. In medicinal chemistry, the benzoxazole nucleus is a key pharmacophore found in compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. stackexchange.comdntb.gov.uaresearchgate.net Beyond pharmaceuticals, benzoxazole derivatives are integral to materials science, where their unique photophysical properties are harnessed for use as optical brighteners, fluorescent probes, and components in organic electronic devices. nih.govias.ac.in The ability to readily modify the core structure through substitution allows chemists to fine-tune the properties of these molecules for specific applications.

Specific Context of 5-Bromo-7-tert-butyl-1,3-benzoxazole within the Benzoxazole Class

This compound is a specifically substituted derivative that combines several key features of interest. Its molecular structure consists of the core benzoxazole system with a bromine atom at the 5-position and a bulky tert-butyl group at the 7-position. evitachem.com The tert-butyl group provides steric bulk and influences the molecule's solubility and electronic properties. Critically, the bromine atom at the 5-position serves as a versatile synthetic handle. As a halogen, it activates the molecule for a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex, polyfunctional molecules for applications in drug discovery and materials science. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

5-bromo-7-tert-butyl-1,3-benzoxazole |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(12)5-9-10(8)14-6-13-9/h4-6H,1-3H3 |

InChI Key |

XZNVIYFOQAICTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC(=C1)Br)N=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 5 Bromo 7 Tert Butyl 1,3 Benzoxazole

Reactivity of the Bromine Substituent at Position 5

The bromine atom on the benzene (B151609) ring is a versatile functional group, primarily enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of a typical aryl bromide.

The bromine atom at position 5 is well-suited for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new C-C bonds. While specific studies on 5-Bromo-7-tert-butyl-1,3-benzoxazole are not extensively documented, its reactivity can be reliably inferred from studies on similarly structured bromo-substituted heterocycles such as 5-bromoindazoles, 5-bromoindoles, and 5-bromobenzofurans. nih.govthieme-connect.deresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, catalyzed by a palladium(0) complex. This method is highly effective for creating biaryl structures. For related 5-bromo-heterocycles, catalysts like Pd(dppf)Cl₂ have proven effective, typically in the presence of a base such as K₂CO₃ or Cs₂CO₃ and a solvent like dimethoxyethane (DME) or toluene. nih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The process is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like an amine (e.g., triethylamine). researchgate.net Studies on 5-bromo-2-(methylthio)benzoxazole and 5-bromoindoles demonstrate the feasibility of this transformation on the benzoxazole (B165842) and related bicyclic systems. thieme-connect.deresearchgate.netresearchgate.net The reaction's efficiency allows for the introduction of rigid, linear alkyne linkers into the molecular framework.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of diverse functional groups, though the toxicity of the tin byproducts is a notable drawback.

The general conditions for these cross-coupling reactions on analogous substrates are summarized in the table below.

| Reaction | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane | nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N), Diisopropylamine | THF, DMF | thieme-connect.deresearchgate.net |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | Toluene, THF, Dioxane | (General) |

Nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging on electron-rich or neutral aromatic rings. For an SNAr reaction to proceed readily, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the benzoxazole moiety is not sufficiently electron-withdrawing to facilitate SNAr under standard conditions. Therefore, replacement of the bromine by nucleophiles such as amines or alkoxides would likely require harsh reaction conditions (high temperatures and pressures) or transition-metal catalysis (e.g., Buchwald-Hartwig amination).

The bromine substituent can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for accessing the corresponding 7-tert-butyl-1,3-benzoxazole derivative. A common and effective method is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This typically involves reacting the compound with hydrogen gas (H₂) or a hydrogen donor like sodium formate (B1220265) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orgnih.gov These reactions are often performed under neutral conditions and demonstrate good functional group tolerance, allowing for the selective reduction of the aryl bromide in the presence of other groups. organic-chemistry.orgresearchwithrutgers.com Alternative methods include using hydride reagents or electrochemical approaches. acs.orgnih.gov

Chemical Transformations Involving the tert-Butyl Group at Position 7 (e.g., Oxidation, Elimination)

The tert-butyl group is generally a robust and sterically hindering substituent that is resistant to many chemical transformations.

Oxidation: The tert-butyl group lacks benzylic protons (hydrogen atoms on the carbon directly attached to the aromatic ring). This structural feature renders it inert to common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which typically react at the benzylic position of other alkylbenzenes. libretexts.orglibretexts.orgunizin.org However, under very harsh conditions, the tert-butyl group can be oxidized. For example, reacting tert-butyl-substituted aromatic compounds with nitrogen dioxide (NO₂) gas at temperatures exceeding 160°C can convert the group into a carboxylic acid. google.com Milder, more controlled oxidation, for instance to a hydroxyl group, is often achieved biochemically through the action of cytochrome P450 enzymes in metabolic pathways.

Elimination: Direct elimination of the tert-butyl group from the aromatic ring is not a common reaction. The C-C bond connecting it to the benzoxazole core is strong. Friedel-Crafts-type dealkylation could potentially occur under strong acidic conditions at high temperatures, but this is not a synthetically controlled or high-yielding process.

Electrophilic and Nucleophilic Substitution Patterns on the Benzoxazole Heterocyclic Core

Further substitution on the benzoxazole ring system is influenced by the electronic effects of the existing substituents and the inherent nature of the heterocyclic core.

Electrophilic Aromatic Substitution: The benzoxazole ring itself directs electrophilic attack to the benzene portion of the molecule. The fused oxazole (B20620) ring's oxygen atom acts as an activating, ortho-, para-directing group, while the nitrogen atom is deactivating. In this compound, positions 5 and 7 are already occupied. The remaining open positions are C4 and C6. The bulky tert-butyl group at C7 will sterically hinder attack at the adjacent C6 position. The bromine at C5 is a deactivating but ortho-, para-directing group. Considering these factors, an incoming electrophile (e.g., in nitration or halogenation) would most likely be directed to the C4 position, which is para to the activating oxygen atom and ortho to the bromine atom, although steric hindrance from the neighboring bromine might also play a role.

Nucleophilic Substitution: The benzene ring of the benzoxazole core is electron-rich and generally not susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups. The C2 position of the oxazole ring can sometimes be a site for nucleophilic attack in certain benzoxazole derivatives, but in the fused system of this compound, this position is part of the stable aromatic structure and is not reactive towards nucleophiles under normal conditions.

Ring-Opening and Rearrangement Reactions of the 1,3-Benzoxazole System

The 1,3-benzoxazole ring is a stable aromatic system but can undergo ring-opening under specific conditions.

Ring-Opening: The most common ring-opening reaction for benzoxazoles is hydrolysis under strongly acidic or basic conditions. This process cleaves the O1-C2 bond of the oxazole ring, leading to the formation of the corresponding 2-amino-4-tert-butyl-6-bromophenol derivative. More recent methods have shown that the benzoxazole ring can be opened by reacting with nucleophiles like secondary amines or iodobenzene (B50100) in the presence of specific catalysts, leading to the formation of new functionalized intermediates. researchgate.netrsc.org

Rearrangement Reactions: Rearrangement reactions involving the benzoxazole core itself are uncommon due to its aromatic stability. Most transformations focus on the substituents attached to the ring rather than skeletal rearrangements of the heterocyclic system itself.

Mechanistic Investigations of Key Reaction Pathways

The chemical reactivity of this compound is largely defined by the presence of the bromine atom on the benzene ring, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. Mechanistic investigations into these transformations, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, provide critical insights into the reaction pathways, intermediates, and the factors governing product formation. While direct mechanistic studies on this compound are not extensively documented, the well-established mechanisms for these reactions with analogous aryl bromides allow for a detailed and scientifically accurate projection of its reactive behavior.

The core of these transformations is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.comyoutube.comlibretexts.org The key steps in these cycles are oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination. libretexts.orgwikipedia.orgyoutube.com

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. libretexts.org For this compound, this reaction would involve the coupling of the aryl bromide with an amine in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for this reaction provides a framework for understanding the transformation of this specific substrate. wikipedia.orgnih.gov

The catalytic cycle typically begins with the active Pd(0) catalyst, which undergoes oxidative addition with this compound. libretexts.orgnih.gov In this step, the palladium inserts into the carbon-bromine bond, leading to the formation of a Pd(II) intermediate. The steric hindrance from the adjacent tert-butyl group can influence the rate of this step. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. wikipedia.org The final step is reductive elimination , where the new carbon-nitrogen bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido complex, which would lead to hydrodehalogenation of the starting material. wikipedia.org

Recent studies on Buchwald-Hartwig reactions have revealed more complex mechanistic details, including the potential for "cocktail"-type catalysis, where multiple palladium species (complexes, clusters, and nanoparticles) are involved in the catalytic process. researchgate.netrsc.org This suggests that the reaction pathway may not be limited to a single, simple catalytic cycle but could involve a dynamic interplay of different catalytic species.

Table 1: Key Steps in the Proposed Buchwald-Hartwig Amination of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound to form a Pd(II) complex. libretexts.orgnih.gov | Aryl-Pd(II)-Br complex |

| Amine Coordination & Deprotonation | Coordination of the amine to the Pd(II) center, followed by base-mediated deprotonation to form a palladium-amido complex. wikipedia.org | Aryl-Pd(II)-Amido complex |

| Reductive Elimination | Formation of the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov | Pd(0) complex and the aminated product |

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. youtube.com For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. youtube.com

Similar to the Buchwald-Hartwig amination, the catalytic cycle for the Suzuki-Miyaura coupling commences with the oxidative addition of the this compound to a Pd(0) catalyst, forming an arylpalladium(II) halide intermediate. youtube.comyoutube.comyoutube.com The next crucial step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center. youtube.comyoutube.com This step is facilitated by the base, which activates the organoboron species. Computational studies have shown that the transmetalation step can be a significant bottleneck in the catalytic cycle. rsc.orgresearchgate.netresearchgate.net The steric hindrance of the tert-butyl group on the benzoxazole ring could potentially impact the efficiency of this step. rsc.orgresearchgate.net Finally, the cycle is completed by reductive elimination of the coupled product, which regenerates the Pd(0) catalyst. youtube.comyoutube.comyoutube.com

The specific ligand coordinated to the palladium center can significantly influence the efficiency of each step in the catalytic cycle, particularly for sterically demanding substrates. rsc.org For the Suzuki-Miyaura coupling of sterically hindered aryl bromides, specialized ligands have been developed to promote efficient oxidative addition and reductive elimination while minimizing side reactions. rsc.orgresearchgate.net

Table 2: Key Steps in the Proposed Suzuki-Miyaura Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound to form a Pd(II) complex. youtube.comyoutube.comyoutube.com | Aryl-Pd(II)-Br complex |

| Transmetalation | Transfer of the organic group from the activated organoboron reagent to the Pd(II) center, displacing the bromide. youtube.comyoutube.com | Di-organo-Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst. youtube.comyoutube.comyoutube.com | Pd(0) complex and the coupled product |

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific spectroscopic and structural characterization of this compound is not sufficiently available to construct the in-depth article as requested.

While general information regarding the synthesis and classification of this compound exists, specific, published research findings containing high-resolution NMR, vibrational spectroscopy, high-resolution mass spectrometry, and X-ray crystallography data for this compound could not be located.

Information is available for related but structurally distinct compounds, such as other substituted benzoxazoles. However, spectroscopic and crystallographic data are highly specific to the exact molecular structure, and extrapolating from related compounds would be scientifically inaccurate. Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and scientific accuracy at this time.

Chiroptical Spectroscopy (if applicable for chiral derivatives or resolved racemates)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or emission of left and right circularly polarized light, providing unique information about the three-dimensional arrangement of atoms in a molecule.

For this compound, the molecule itself is achiral as it does not possess a stereocenter or any element of chirality, such as axial or planar chirality. Therefore, in its ground state, it will not exhibit a CD spectrum. Similarly, unless it is placed in a chiral environment or aggregated into a chiral supramolecular assembly, it is not expected to display CPL.

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy would become a highly relevant and informative analytical technique. The resulting chiral derivatives would be expected to show distinct CD and CPL signals, the signs and magnitudes of which would be dependent on the absolute configuration of the stereocenters and the electronic transitions of the benzoxazole chromophore. The development of chiral organic materials with strong chiroptical responses is a significant area of research for applications in technologies like enantioselective sensing and anti-counterfeiting. rsc.orgugr.es

In the context of related chiral heterocyclic compounds, studies on chiral carbazole-based BODIPYs bearing binaphthyl units have demonstrated the utility of CD and CPL spectroscopy in characterizing their chiroptical properties. nih.gov These studies have shown that the introduction of chiral moieties leads to distinct Cotton effects in the CD spectra and measurable circularly polarized luminescence. nih.gov Similar principles would apply to any future chiral derivatives of this compound.

The synthesis of optically active compounds, such as a hemiporphyrazine with chiral binaphthyl substituents, has shown that the incorporation of an intrinsically chiral moiety into a macrocyclic core results in observable circular dichroism signals. nih.gov This underscores the potential for inducing and studying chiroptical properties in derivatives of benzoxazole.

It is important to note that the applicability of chiroptical spectroscopy is entirely contingent on the presence of chirality. As this compound is an achiral molecule, this technique is not applicable for its direct analysis.

Applications in Chemical Synthesis and Materials Science

Utility as a Building Block in Organic Synthesis

As detailed in the previous section, the presence of the bromine atom makes this compound a highly versatile building block. Its ability to undergo Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for its use as a scaffold upon which complex molecular architectures can be constructed. Synthesizing derivatives by replacing the bromine atom enables the systematic modification of molecular properties, a key strategy in both drug discovery and materials development.

Potential Applications in Medicinal Chemistry

The benzoxazole (B165842) scaffold is a well-established pharmacophore, and many of its derivatives exhibit potent biological activity. researchgate.net Notably, substituted benzoxazoles, including those with bulky groups like tert-butyl, have been investigated as potential antitubercular agents. jocpr.com Studies have shown that some 5,7-disubstituted benzoxazoles are active against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govcuestionesdefisioterapia.com Therefore, this compound serves as a key precursor for the synthesis of novel analogues that could be screened for antitubercular or other therapeutic activities. dntb.gov.ua

Role in the Development of Novel Materials

Benzoxazole derivatives are known for their strong fluorescence and high photostability. acs.org The extended π-conjugated system of the benzoxazole core acts as a fluorophore. The properties of this fluorophore can be tuned by attaching different functional groups through the bromine handle. For example, Sonogashira coupling to introduce conjugated alkynes or Suzuki coupling to add other aromatic systems can significantly alter the absorption and emission wavelengths of the molecule. This makes derivatives of this compound promising candidates for the development of novel fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Theoretical and Computational Chemistry Studies of 5 Bromo 7 Tert Butyl 1,3 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure of 5-Bromo-7-tert-butyl-1,3-benzoxazole were found. Such calculations would be instrumental in understanding the molecule's fundamental properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. However, no specific data on the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound has been reported.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

An Electrostatic Potential Surface (EPS) analysis would provide insight into the charge distribution and identify electrophilic and nucleophilic sites on this compound. This information is predictive of how the molecule would interact with other reagents. Currently, no such analysis for this compound is available in the literature.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. There are no documented theoretical vibrational analyses for this compound to correlate with potential experimental spectra.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Chemical reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, are valuable for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The calculation and analysis of these descriptors for this compound have not been undertaken in published research.

In Silico Modeling of Molecular Interactions with Biomacromolecules

In silico docking and modeling studies are essential for understanding the potential interactions of a compound with biological targets like proteins or nucleic acids. These studies focus on identifying key binding motifs and the nature of chemical interactions (e.g., hydrogen bonding, hydrophobic interactions). At present, there is no available research detailing the in silico modeling of this compound with any biomacromolecules.

Synthesis and Exploration of Novel 5 Bromo 7 Tert Butyl 1,3 Benzoxazole Derivatives

Design and Synthesis of Functionalized Analogues through Positional Isomerism and Side-Chain Modification

The strategic modification of the 5-Bromo-7-tert-butyl-1,3-benzoxazole core through the introduction of functional groups at various positions can lead to the generation of a diverse range of analogues. The synthesis of 2-substituted benzoxazole (B165842) derivatives is a common strategy, often achieved through the condensation of an appropriately substituted 2-aminophenol (B121084) with carboxylic acids, aldehydes, or their derivatives. nih.govmdpi.com Microwave-assisted synthesis has emerged as an effective technique to accelerate these reactions and improve yields. researchgate.net

Positional isomerism can be explored by altering the substitution pattern on the benzoxazole ring. For instance, while the starting scaffold is defined as 5-Bromo-7-tert-butyl, synthetic routes can be designed to produce other isomers, such as those with bromine and tert-butyl groups at different positions, to investigate structure-activity relationships (SAR). researchgate.netresearchgate.net

Side-chain modifications are typically introduced at the 2-position of the benzoxazole ring. This can be accomplished by employing a variety of building blocks in the condensation step. For example, reacting 2-amino-4-tert-butyl-6-bromophenol with different aromatic or heterocyclic aldehydes would yield a library of 2-substituted-5-Bromo-7-tert-butyl-1,3-benzoxazoles. nih.govmdpi.com Further modifications of the side-chain can be performed post-cyclization, such as functional group interconversions or cross-coupling reactions if a suitable handle is present. A study on 5,7-dichloro-1,3-benzoxazole derivatives showcased the synthesis of various analogues by fusing the core with heterocyclic ring systems like 1,2,4-triazoles and pyrazoles. researchgate.net

A general synthetic approach to 2-aryl-5-Bromo-7-tert-butyl-1,3-benzoxazoles could involve the reaction of 2-amino-4-tert-butyl-6-bromophenol with various benzaldehydes. The reaction conditions can be optimized using different catalysts and energy sources as summarized in the table below.

| Entry | Catalyst/Method | Solvent | Time | Yield (%) |

| 1 | Conventional Heating | DMF | 7-9 h | High |

| 2 | Microwave-assisted | None | 5 min | High |

| 3 | Ultrasound-assisted | Ethanol | 5 min | High |

| 4 | Mechanochemical | None | 5 min | High |

| 5 | Deep Eutectic Solvent (DES) | DES | 5 min | High |

This table illustrates various sustainable methods for the synthesis of 2-arylbenzoxazole derivatives, which are applicable for the derivatization of the this compound scaffold. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies for Chemical Space Exploration

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel molecular architectures with similar biological activities to a known active compound. nih.govacs.org This approach involves replacing the core molecular framework, in this case, the this compound scaffold, with a structurally different moiety that maintains a similar spatial arrangement of key functional groups. For instance, the benzoxazole core could be replaced with other bicyclic heteroaromatic systems like benzothiazole, benzimidazole, or indazole. nih.gov A recent study successfully employed a scaffold hopping approach to discover novel benzoxazole-based inhibitors from a known benzofuran derivative. nih.govacs.org

Bioisosteric replacement is a related strategy that involves substituting a functional group or a substituent with another group that has similar physical or chemical properties, leading to a molecule with similar biological properties. nih.gov In the context of this compound, the bromine atom at the 5-position could be replaced with other halogen atoms (Cl, F) or bioisosteric groups such as a trifluoromethyl (CF3) or a cyano (CN) group. Similarly, the tert-butyl group at the 7-position could be replaced with other bulky alkyl groups or a trifluoromethoxy (OCF3) group to modulate properties like lipophilicity and metabolic stability. The amide bond, a common linker at the 2-position of benzoxazoles, can be replaced by bioisosteres like 1,2,3-triazoles or oxadiazoles to improve metabolic stability. nih.gov

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Bromine (Br) | Chlorine (Cl), Trifluoromethyl (CF3), Cyano (CN) | Modulate electronics and lipophilicity |

| tert-Butyl | Isopropyl, Cyclohexyl, Trifluoromethoxy (OCF3) | Alter steric bulk and metabolic stability |

| Benzoxazole Core | Benzothiazole, Benzimidazole, 7-Azaindole | Explore new chemical space with similar pharmacophoric features |

This table provides examples of bioisosteric replacements and scaffold hops relevant to the this compound structure.

Preparation of Chiral Benzoxazole Derivatives and Kinetic Resolution Methods (e.g., Enzyme-Catalyzed)

The introduction of chirality into benzoxazole derivatives can lead to enantiomers with distinct biological activities. Chiral centers can be incorporated into the substituent at the 2-position of the this compound core. This can be achieved by using chiral starting materials in the synthesis or by resolving a racemic mixture.

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. wikipedia.orgrsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. researchgate.netbohrium.com Enzyme-catalyzed kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes and the mild reaction conditions. nih.gov Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. nih.gov For example, a racemic alcohol containing the this compound scaffold could be resolved through transesterification with an acyl donor in the presence of a lipase like Novozyme SP 435. nih.gov One enantiomer will react faster, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. nih.gov

The following table illustrates the potential outcomes of an enzyme-catalyzed kinetic resolution of a hypothetical racemic alcohol derivative of this compound.

| Substrate | Enzyme | Reaction Type | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) |

| Racemic alcohol derivative | Lipase (e.g., Novozyme SP 435) | Transesterification | (R)-Ester (>99% ee) | (S)-Alcohol (>99% ee) |

| Racemic ester derivative | Lipase (e.g., Novozyme SP 435) | Hydrolysis | (R)-Acid (>99% ee) | (S)-Ester (>99% ee) |

This table demonstrates the principle of lipase-catalyzed kinetic resolution for preparing chiral benzoxazole derivatives.

Polymer-Supported or Solid-Phase Synthesis of Benzoxazole Libraries

Polymer-supported and solid-phase synthesis are powerful techniques for the high-throughput synthesis of compound libraries for drug discovery. researchgate.nettmu.edu.tw These methods involve attaching a starting material to a solid support (a polymer resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound intermediate.

For the synthesis of a library of this compound derivatives, a suitable starting material, such as a substituted 2-aminophenol, could be immobilized on a polymer support. researchgate.nettmu.edu.tw This resin-bound intermediate could then be reacted with a diverse set of carboxylic acids or aldehydes to generate a library of 2-substituted benzoxazoles. The final products would then be cleaved from the resin to yield the library of purified compounds. Microwave irradiation can be effectively combined with polymer-supported synthesis to accelerate the reaction steps. researchgate.net

A potential solid-phase synthesis strategy for a library of 2-substituted-5-Bromo-7-tert-butyl-1,3-benzoxazoles is outlined below:

Immobilization: Attach a suitable 2-aminophenol precursor to a solid support.

Acylation: React the polymer-bound aminophenol with a diverse set of carboxylic acids.

Cyclization: Induce intramolecular cyclization to form the benzoxazole ring.

Cleavage: Release the final 2-substituted benzoxazole derivatives from the solid support.

This methodology allows for the rapid generation of a large number of analogues for biological screening, facilitating the exploration of the chemical space around the this compound scaffold.

Applications of Benzoxazole Scaffolds in Modern Chemical Science and Technology

Utilization in Advanced Materials Science and Organic Electronics

The inherent aromaticity and electron-rich nature of the benzoxazole (B165842) system make it an excellent candidate for creating novel materials with tailored optical and electronic properties.

Benzoxazole derivatives are renowned for their strong fluorescence, making them valuable as fluorophores. periodikos.com.brperiodikos.com.br These compounds typically exhibit significant absorption in the UV region and emit light in the visible spectrum, often in the blue-green region. rsc.org The photophysical behavior of these dyes can be highly sensitive to their environment, including solvent polarity and concentration. rsc.org

For instance, the incorporation of 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) into a silica (B1680970) matrix demonstrates this sensitivity. The fluorescence is influenced by the presence of solvents within the silica pores, suggesting that such systems could be used as photoprobes to study microenvironments. rsc.org Furthermore, modifications to the benzoxazole structure, such as those inspired by the Green Fluorescent Protein (GFP) chromophore, can lead to materials that are strongly emissive in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The influence of halogen atoms on the phenyl ring of 2-phenyl-benzoxazole derivatives can also modulate their solid-state fluorescence properties. periodikos.com.br

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound/System | Absorption Max (nm) | Emission Max (nm) | Key Finding |

|---|---|---|---|

| 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) in silica | N/A | Two bands (F1 and F2) | Fluorescence is highly sensitive to the presence of solvents in the silica pores. rsc.org |

| Benzoxazole-substituted GFP chromophores (solid state) | ~384 (excitation) | Orange light (~550-600) | Strong solid-state emission is attributed to the formation of excimers. researchgate.net |

| (E)‐2‐(4‐(4‐bromostyryl) phenyl) benzo[d]oxazole (BO1) | 352 | 416 | Acts as a fluorescent probe for detecting Hg²⁺ ions through fluorescence quenching. researchgate.net |

This table is interactive and represents a summary of findings from the cited research.

Photochromic materials exhibit a reversible change in their optical properties upon exposure to electromagnetic radiation. While direct examples focusing solely on 5-Bromo-7-tert-butyl-1,3-benzoxazole are specific, the broader benzoxazole class has been integrated into materials with responsive optical characteristics. A triphenylamine-based benzoxazole derivative, for example, demonstrates piezofluorochromism—a change in fluorescence color in response to mechanical pressure. rsc.orgnih.gov This material shows a low-contrast fluorescence change under external pressure, but a high-contrast change can be induced by protonation, highlighting the tunability of the benzoxazole scaffold for creating environmentally sensitive materials. rsc.orgnih.gov

Role as Ligands and Catalysts in Homogeneous and Heterogeneous Systems

The nitrogen and oxygen atoms within the benzoxazole ring can act as coordination sites for metal ions, making them effective components in the design of ligands for catalysis.

In the field of asymmetric catalysis, the development of effective chiral ligands is crucial for controlling the stereochemical outcome of a reaction. Chiral ligands containing oxazoline (B21484) rings are among the most successful classes due to their accessibility and modular nature. bldpharm.com Recently, this has been extended to chiral oxazole-pyridine type ligands. A novel class of planar-chiral oxazole-pyridine (COXPY) ligands based on a [2.2]paracyclophane backbone has been designed and synthesized. dicp.ac.cn These ligands have demonstrated superior performance in palladium-catalyzed asymmetric acetoxylative cyclization reactions, affording chiral products with high enantioselectivity. dicp.ac.cn The rigid structure and significant steric hindrance of these ligands create an effective chiral environment around the metal center. dicp.ac.cndicp.ac.cn

Table 2: Performance of Chiral Benzoxazole-Type Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst System | Substrate Scope | Achieved Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric 1,2-reduction of α,β-unsaturated ketones | Nickel/[2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands | Broad | Up to 99% | Up to 99% |

This table is interactive and showcases the effectiveness of benzoxazole-related chiral ligands.

Heterogeneous catalysts are advantageous in industrial processes because they can be easily separated from the reaction mixture and reused. Nanoparticles are often used as solid supports for homogeneous catalysts. ajchem-a.comajchem-a.com For instance, magnetic Fe3O4@SiO2 nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) have been employed as an efficient and reusable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This approach offers several benefits, including high yields, reduced reaction times, and environmentally friendly conditions by avoiding volatile organic solvents. ajchem-a.comnih.gov The catalyst can be magnetically recovered and reused multiple times without a significant loss in its catalytic activity. ajchem-a.com Similarly, nanoporous benzoxazole networks have been developed as metal-free catalysts for the oxidative self-coupling of amines, demonstrating excellent catalytic activity and recyclability over 50 cycles. yavuzlab.com

Application as Chemical Probes in Mechanistic Investigations

The sensitive fluorescent properties of benzoxazoles make them ideal candidates for the development of chemical probes for detecting and quantifying various analytes. periodikos.com.brperiodikos.com.br These probes are designed to exhibit a change in their fluorescence signal—such as enhancement ("turn-on") or quenching ("turn-off")—upon binding to a specific target. researchgate.net This mechanism allows for the investigation of biological processes and the detection of environmentally important species.

Benzoxazole derivatives have been successfully developed as fluorescent probes for detecting metal ions like Hg²⁺ and Zn²⁺, as well as biologically relevant molecules such as DNA. periodikos.com.brresearchgate.net A probe based on a benzoxazole fluorophore can show high selectivity and sensitivity for Hg²⁺, with a linear relationship between fluorescence intensity and ion concentration. researchgate.net In another application, benzoxazole and naphthoxazole derivatives serve as sensitive and safer alternatives to commonly used DNA fluorescent probes, showing enhanced fluorescence emission upon binding to DNA, primarily through intercalation. periodikos.com.brperiodikos.com.br These molecular tools are invaluable for mechanistic studies in chemistry and biology. researchgate.net

Table 3: Benzoxazole-Based Chemical Probes and Their Performance

| Probe Type | Target Analyte | Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| Benzoxazole-based probe | Hg²⁺ ions | Fluorescence "turn-off" | N/A |

| Benzothiazole-based probe | Biothiols (GSH/Hcy/Cys) | Fluorescence enhancement | 0.33 µM (GSH) |

This table is interactive and summarizes the applications of benzoxazole derivatives as chemical probes.

Contributions to Agrochemical Research and Development (e.g., as a Structural Scaffold)

The benzoxazole scaffold, a heterocyclic ring system, is well-established in medicinal and agrochemical research for its diverse biological activities. researchgate.netnih.govmdpi.com Numerous studies have demonstrated that modifications to the benzoxazole core can lead to compounds with potent fungicidal, herbicidal, and insecticidal properties. nih.govnih.govresearchgate.net The general structure of benzoxazole allows for substitutions at various positions, which can significantly influence the compound's biological efficacy and spectrum of activity.

However, research specifically detailing the role of This compound as a structural scaffold in the design of novel agrochemicals is not documented in the available scientific literature. Consequently, there are no detailed research findings, efficacy data, or structure-activity relationship (SAR) studies that can be presented for this specific compound. The influence of the bromo and tert-butyl substituents at the 5 and 7 positions, respectively, on the potential agrochemical activity of the benzoxazole core has not been specifically elucidated in published research.

Given the absence of direct research on This compound in an agrochemical context, it is not possible to provide data tables or detailed research findings as requested. The scientific community has explored a wide array of other substituted benzoxazoles for agricultural applications, but the specific compound does not appear to be a prominent subject of this research to date. mdpi.comresearchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.